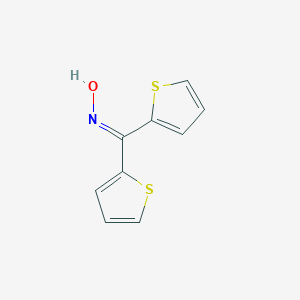

Di(thiophen-2-yl)methanone oxime

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(dithiophen-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSSDPITEOFAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=NO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379410 | |

| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10558-44-8 | |

| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Approaches to Di(thiophen-2-yl)methanone Oxime

The construction of this compound involves the formation of the central C=N-OH group from its corresponding ketone precursor, Di(thiophen-2-yl)methanone. This precursor, a key intermediate, is commercially available and can also be synthesized through established methods such as the Friedel-Crafts acylation of thiophene (B33073). nih.govnih.gov

The most traditional and widely employed method for the synthesis of oximes is the condensation reaction of a ketone with hydroxylamine (B1172632) or its salt, such as hydroxylamine hydrochloride. niscpr.res.inkhanacademy.orgyoutube.comarpgweb.comyoutube.com This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the acid liberated if a hydroxylamine salt is used.

The general reaction proceeds as follows:

(C₄H₃S)₂C=O + NH₂OH·HCl → (C₄H₃S)₂C=NOH + H₂O + HCl

In a typical laboratory setting, Di(thiophen-2-yl)methanone would be dissolved in a solvent like ethanol (B145695) or a mixture of ethanol and water. Hydroxylamine hydrochloride, along with a base such as sodium acetate (B1210297) or pyridine, is then added to the solution. The mixture is subsequently heated under reflux for a period of time to drive the reaction to completion. The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the product, this compound, can be isolated through standard workup procedures, which may include precipitation by the addition of water followed by filtration and recrystallization to obtain the purified oxime.

A variety of bases and solvent systems can be employed to optimize the reaction conditions, and the choice often depends on the reactivity of the ketone and the desired reaction time.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Di(thiophen-2-yl)methanone | Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol/Water | This compound |

| Di(thiophen-2-yl)methanone | Hydroxylamine | - | Pyridine | This compound |

Recent advancements in organic synthesis have led to the development of catalytic methods for oximation, which can offer advantages such as milder reaction conditions, higher yields, and improved selectivity. While specific catalytic routes for this compound are not extensively documented, general catalytic methods for the oximation of ketones, including heteroaromatic ketones, can be considered as potential novel approaches. researchgate.netnih.govnih.govchemrxiv.orgwikipedia.org

One such approach involves the use of an aniline (B41778) catalyst in the condensation reaction. The proposed mechanism for aniline-catalyzed oximation suggests that aniline first reacts with the ketone to form a more reactive protonated Schiff base intermediate, which then undergoes a rapid transamination with hydroxylamine to yield the oxime. This catalytic cycle can accelerate the rate of oxime formation compared to the uncatalyzed reaction.

Other catalytic systems that have been explored for general oxime synthesis include the use of various metal catalysts and solid-supported reagents, which can facilitate the reaction and simplify product purification. acs.org The application of these novel catalytic methods to the synthesis of this compound could provide more efficient and environmentally benign synthetic pathways.

More direct methods for the synthesis of Di(thiophen-2-yl)methanone often involve the Friedel-Crafts acylation of thiophene with a suitable acylating agent. Modern variations of this reaction may utilize more efficient catalysts and milder conditions to improve yields and reduce the formation of byproducts.

Mechanistic Elucidation of Synthetic Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and controlling product formation.

The conventional condensation reaction between a ketone and hydroxylamine is known to proceed through a key tetrahedral intermediate. youtube.comyoutube.com In the case of Di(thiophen-2-yl)methanone, the nitrogen atom of hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This nucleophilic addition leads to the formation of a neutral carbinolamine intermediate after proton transfer.

(C₄H₃S)₂C=O + NH₂OH ⇌ (C₄H₃S)₂C(OH)NHOH

This tetrahedral intermediate is generally unstable and readily eliminates a molecule of water to form the final oxime product. The formation and stability of this intermediate can be influenced by the electronic and steric properties of the thiophene rings. The electron-rich nature of the thiophene rings may affect the electrophilicity of the carbonyl carbon and the stability of the intermediate. Spectroscopic techniques, such as NMR and IR, can be employed to detect and characterize such transient species under specific reaction conditions. Studies on related diaryl ketoximes have provided insights into the behavior of such intermediates. nih.gov

Kinetic studies provide valuable quantitative data on the rate of a reaction and how it is influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. For the formation of this compound, kinetic studies would involve monitoring the disappearance of the starting materials or the appearance of the product over time.

The rate of oxime formation is known to be pH-dependent. The reaction is typically fastest under weakly acidic conditions, as the acid catalyzes the dehydration of the carbinolamine intermediate. At very low pH, the hydroxylamine can be protonated, reducing its nucleophilicity and slowing down the initial addition step. Conversely, at high pH, the dehydration step may become rate-limiting.

A general rate law for the formation of an oxime can be expressed as:

Rate = k [Di(thiophen-2-yl)methanone] [Hydroxylamine]

Computational Modeling of Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the intricate mechanisms of chemical reactions. For the formation of ketoximes, including those with heterocyclic moieties like thiophene, computational analysis provides insights into the transition states and energy profiles of the reaction pathways.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of this compound synthesis is contingent upon several factors, including the choice of solvent, reaction temperature, and the use of catalysts. Optimizing these parameters is crucial for maximizing the yield and purity of the final product.

Solvent Effects and Temperature Optimization

The selection of an appropriate solvent is critical in oximation reactions. The solvent not only dissolves the reactants but can also participate in the reaction mechanism, particularly in proton transfer steps. For the synthesis of related ketoximes, a variety of solvents have been employed. The general synthesis of five-membered heterocyclic ketoximes involves a condensation reaction in an aqueous ethanol solution. researchgate.net

The reaction temperature also plays a pivotal role. Typically, these reactions are conducted at elevated temperatures to increase the reaction rate. For instance, the synthesis of 2-acetylthiophene (B1664040) oxime involves refluxing the reactants. researchgate.net The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts or decomposition of the reactants and product.

A study on a mechanochemical route to ketoximes highlights a solvent-assisted grinding method. This approach, while not a conventional solution-phase synthesis, underscores the influence of even small amounts of solvent in facilitating the reaction. rsc.orgresearchgate.net This method has been shown to be effective for a broad range of ketones. rsc.orgresearchgate.net

Catalyst Selection and Loading Studies

While many oximation reactions can proceed without a catalyst, particularly with reactive ketones, the use of a catalyst can significantly enhance the reaction rate and yield. The synthesis of five-membered heterocyclic ketoximes often utilizes sodium acetate as a base to facilitate the reaction between the ketone and hydroxylamine hydrochloride. researchgate.net The basic conditions help to deprotonate the hydroxylamine hydrochloride, generating the more nucleophilic free hydroxylamine.

The influence of both electron-donating and electron-withdrawing substituents on the ketone can affect the reaction rate. The two thiophene rings in Di(thiophen-2-yl)methanone are electron-rich aromatic systems, which may influence the reactivity of the carbonyl group. Research on mechanochemical synthesis of ketoximes has shown that electronic factors can influence the relative reactivity of ketones. researchgate.net While specific catalyst loading studies for this compound are not detailed in the available literature, the general principle involves using a stoichiometric or slight excess of the base relative to the hydroxylamine salt.

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. Standard laboratory techniques such as filtration, extraction, and crystallization are commonly employed.

Following the completion of the reaction, the crude product often precipitates from the reaction mixture upon cooling or addition of water. This solid can be collected by filtration. For the purification of related five-membered heterocyclic ketoximes, recrystallization from a suitable solvent, such as ethyl acetate, is a common and effective method. researchgate.net

A general process for the purification of thiophene compounds involves dissolving the crude material in a solvent at an elevated temperature and then cooling the solution to induce crystallization. google.com The choice of solvent is crucial and is determined by the solubility of the oxime at different temperatures. Column chromatography can also be utilized for purification, especially when dealing with mixtures that are difficult to separate by crystallization alone. The progress of the purification can be monitored by techniques such as Thin Layer Chromatography (TLC).

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. A full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, would be essential for the unambiguous assignment of all proton and carbon signals in Di(thiophen-2-yl)methanone oxime.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two thiophene (B33073) rings and the hydroxyl proton of the oxime group. The chemical shifts of the thiophene protons are influenced by the electron-withdrawing effect of the C=N-OH group and their position relative to the sulfur atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbon of the C=N bond is expected to have a characteristic chemical shift in the range of 145-165 ppm. The signals for the carbons of the two thiophene rings would appear in the aromatic region (typically 120-140 ppm).

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts is presented below, based on known values for similar thiophene-containing compounds. bldpharm.comresearchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=N-OH | ~10-12 (broad s) | - |

| Thiophene H3, H3' | ~7.2-7.4 (dd) | ~127-129 |

| Thiophene H4, H4' | ~7.0-7.2 (t) | ~126-128 |

| Thiophene H5, H5' | ~7.5-7.7 (dd) | ~130-132 |

| C =N | - | ~150-155 |

| Thiophene C2, C2' | - | ~135-140 |

Note: This table is illustrative and actual experimental values may vary.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same thiophene ring, helping to trace the spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

The presence of two thiophene rings allows for the possibility of different rotational conformers (rotamers) around the C-C single bonds connecting the rings to the central carbon. Variable temperature (VT) NMR studies can provide insight into the dynamics of this rotation. If the rotation is slow on the NMR timescale at room temperature, one might observe broadened signals or even distinct sets of signals for different conformers. By increasing the temperature, the rotation would become faster, leading to a coalescence of these signals into a time-averaged spectrum. Conversely, lowering the temperature could "freeze out" a single preferred conformation, leading to sharper signals.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the molecule's structure in solution, X-ray crystallography offers a precise snapshot of its conformation and packing in the solid state. Obtaining a suitable single crystal of this compound would be the first and most critical step for this analysis.

The analysis of the crystal structure would reveal how the molecules are arranged in the crystal lattice. Key intermolecular interactions that would likely play a significant role in the crystal packing include:

Hydrogen Bonding: The hydroxyl group of the oxime is a strong hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of the oxime or the sulfur atoms of the thiophene rings of neighboring molecules.

π-π Stacking: The electron-rich thiophene rings can engage in π-π stacking interactions, further stabilizing the crystal structure. scielo.br

A hypothetical table of crystallographic data is provided below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| V (ų) | Value |

| Z | 4 |

Note: This table is hypothetical and requires experimental data for completion.

The X-ray structure would provide precise bond lengths, bond angles, and torsion angles for the molecule. This would allow for a detailed conformational analysis, including the orientation of the two thiophene rings relative to each other and to the central C=N-OH plane. It would be particularly interesting to compare the solid-state conformation with the conformational preferences observed in solution via NMR studies. For instance, a study on a similar compound, dipyridin-2-ylmethanone oxime, revealed a specific conformation stabilized by an intramolecular hydrogen bond in the crystalline state.

Disorder Phenomena and Solution Correlation

In the solid state, compounds containing thiophene rings can exhibit rotational disorder. This phenomenon, often referred to as flip disorder, involves the thiophene ring occupying two or more orientations within the crystal lattice. For instance, in the crystal structure of a related molecule containing a thienyl group, the group was found to be disordered by an approximate 180° rotation about the C—C single bond connecting it to the main molecular scaffold. nih.gov This type of disorder can be modeled with site-occupation factors that represent the relative populations of each orientation. nih.gov

While specific crystallographic data for this compound is not extensively published, the potential for such rotational disorder in its two thiophene rings is high. The correlation between the solid-state structure and the solution-state conformation, typically studied using Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial. In solution, these thiophene rings would likely undergo rapid rotation at room temperature, leading to averaged signals in the ¹H and ¹³C NMR spectra. This contrasts with the fixed, albeit potentially disordered, conformations observed in the crystalline state. Conformational studies on similar N-nitroso-2r, 6c-diphenylpiperidin-4-one oximes using NMR have shown that these molecules can exist in specific boat or chair conformations in solution, highlighting the importance of solution-state analysis. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound, with the molecular formula C₉H₇NOS₂, the theoretical exact mass of the neutral molecule is 211.0023. In positive ion mode, the protonated molecule [M+H]⁺ would have a theoretical m/z of 212.0096.

The precision of HRMS, often achieving mass accuracies of less than 5 ppm, is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov This capability is particularly valuable in complex matrices, where it can eliminate interferences and enhance detection sensitivity, as demonstrated in the analysis of methamphetamine in hair samples using GC-HRMS. nih.gov The use of techniques like Orbitrap-based HRMS allows for confident identification without the need for authentic standards in all cases. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion or protonated molecule) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a fingerprint that helps to elucidate the molecule's structure.

For this compound, the fragmentation is expected to follow pathways characteristic of both oximes and thiophene-containing structures. A common fragmentation pathway for oximes is the McLafferty rearrangement, which can occur via a stepwise or concerted mechanism. nih.gov Other likely fragmentation pathways would include:

Loss of the hydroxyl group: Cleavage of the N-OH bond to lose a hydroxyl radical (•OH).

Cleavage of the thiophene rings: Fragmentation of one or both thiophene rings, leading to characteristic ions such as the thiophenyl cation (C₄H₃S⁺).

Loss of the entire thiophene moiety.

Studies on nitazene (B13437292) analogs using electron-activated dissociation (EAD) have shown the formation of characteristic fragment ions from side chains and core structures, providing a basis for predicting the fragmentation of novel derivatives. nih.gov

Ionization Techniques and Their Impact on Fragmentation Patterns

The choice of ionization technique significantly influences the degree of fragmentation observed in a mass spectrum.

Hard Ionization (e.g., Electron Ionization - EI): This technique uses a high-energy electron beam (typically 70 eV) that imparts significant energy to the analyte molecule. This results in extensive fragmentation, providing detailed structural information but often leading to a weak or absent molecular ion peak. For this compound, EI would likely produce a complex spectrum with numerous fragments corresponding to the cleavage of the oxime group and thiophene rings.

Soft Ionization (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI): These techniques impart less energy to the analyte, resulting in minimal fragmentation. They are ideal for determining the molecular weight of a compound as they typically produce the protonated molecule [M+H]⁺ or other adducts. ESI is particularly suited for polar molecules and is often coupled with liquid chromatography (LC-MS). For this compound, ESI would be expected to primarily yield the [M+H]⁺ ion, which could then be selected for MS/MS analysis to induce and study fragmentation. In some cases, APCI can provide better ionization efficiency and sensitivity than ESI for certain classes of compounds. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrational Modes of the Oxime Group

The oxime functional group (C=N-OH) gives rise to several distinct absorption bands in an IR spectrum. These characteristic vibrations are key to identifying the presence of this group in a molecule like this compound. The typical vibrational modes and their expected frequency ranges are summarized in the table below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Description |

| O-H Stretching | O-H | 3600 - 3100 | Broad band due to hydrogen bonding. |

| C=N Stretching | C=N | 1680 - 1620 | Stretching of the carbon-nitrogen double bond. |

| O-H Bending | O-H | ~1300 | In-plane bending of the hydroxyl group. |

| N-O Stretching | N-O | 960 - 930 | Stretching of the nitrogen-oxygen single bond. |

This table presents generalized data for the oxime functional group.

The O-H stretching vibration typically appears as a broad band in the region of 3100-3600 cm⁻¹, with its exact position and shape dependent on the extent of hydrogen bonding. The C=N stretching vibration is found in the double bond region of the spectrum, while the N-O stretch occurs in the fingerprint region.

Analysis of Thiophene Ring Vibrations

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its two thiophene rings. These heterocyclic aromatic rings exhibit characteristic stretching and bending vibrations. The C-S stretching vibrations within the thiophene rings typically appear in the fingerprint region of the infrared spectrum. Additionally, the C=C and C-H stretching vibrations of the thiophene rings are observable at higher wavenumbers. The presence of the electron-withdrawing oxime group attached to the carbonyl bridge can influence the electron density of the thiophene rings, potentially causing shifts in their characteristic vibrational frequencies compared to unsubstituted thiophene.

A representative table of typical thiophene ring vibrational frequencies is provided below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretching | 3100 - 3000 |

| C=C Stretching | 1550 - 1400 |

| Ring Stretching (breathing) | ~1360 |

| C-S Stretching | 850 - 600 |

| C-H Bending (out-of-plane) | 800 - 700 |

Note: These are typical ranges and the exact frequencies for this compound may vary.

Hydrogen Bonding Interactions from Vibrational Spectra

The oxime moiety (-C=N-OH) in this compound introduces the potential for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. This can lead to intermolecular hydrogen bonding between molecules, influencing their solid-state packing and spectroscopic properties.

In the infrared spectrum, the presence of hydrogen bonding is most clearly evidenced by the broadening and shifting of the O-H stretching band. In a non-hydrogen-bonded state, the O-H stretch would appear as a sharp band around 3600 cm⁻¹. However, due to hydrogen bonding, this band typically shifts to a lower frequency (e.g., 3400-3200 cm⁻¹) and becomes significantly broader. The C=N stretching vibration of the oxime group may also be affected, albeit to a lesser extent, by the formation of hydrogen bonds.

Electronic Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound are investigated using UV-Vis absorption and fluorescence spectroscopy.

Electronic Transitions and Chromophoric Analysis

The UV-Vis absorption spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* electronic transitions. The chromophore consists of the two thiophene rings conjugated with the carbonyl-oxime system. The thiophene rings themselves are strong chromophores, and their conjugation with the C=N-OH group can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This ICT can result in strong absorption bands in the UV region. The absorption spectrum of oximes can show bands in the range of 290-305 nm. researchgate.net

Solvent Effects on Absorption and Emission Spectra

The absorption and emission spectra of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, molecules with ICT character often exhibit a bathochromic (red) shift in their emission spectra. This is due to the stabilization of the more polar excited state by the polar solvent molecules. The absorption spectra may show smaller shifts. For some thiophene-based D-π-A systems, a red shift of over 160 nm in the fluorescence emission has been observed when moving from a nonpolar to a polar solvent. nih.gov

An illustrative table showing potential solvent effects is presented below.

| Solvent | Polarity | Expected Absorption Shift | Expected Emission Shift |

| Hexane | Low | Shorter Wavelength | Shorter Wavelength |

| Dichloromethane | Medium | Intermediate | Intermediate |

| Acetonitrile | High | Longer Wavelength | Longer Wavelength |

| Dimethyl Sulfoxide | High | Longer Wavelength | Longest Wavelength |

Note: This table illustrates a general trend and actual shifts would require experimental measurement.

Luminescence Quantum Yields and Photophysical Properties

The luminescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For thiophene-based fluorescent molecules, the quantum yield can be highly dependent on the molecular structure and the surrounding environment. Factors that can quench fluorescence and thus lower the quantum yield include molecular aggregation and non-radiative decay pathways. The introduction of heavy atoms or certain functional groups can also influence the intersystem crossing rate, affecting both fluorescence and the potential for phosphorescence. Theoretical studies on similar thiophene-fused systems have explored the relationship between structure and photophysical properties, including fluorescence quantum yields. rsc.org The actual determination of the luminescence quantum yield for this compound would require experimental measurements using a standard fluorophore for comparison.

Computational and Theoretical Studies of Di Thiophen 2 Yl Methanone Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a ubiquitous tool for the computational study of organic molecules, offering a favorable balance between accuracy and computational cost. For thiophene-containing compounds, DFT methods, such as B3LYP, are frequently used to predict ground state geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. For instance, studies on related thiophene (B33073) derivatives have successfully employed DFT to analyze molecular properties and correlate them with experimental data from techniques like FT-IR and UV-Vis spectroscopy. In the broader context of oximes, DFT has been utilized to investigate the energetics of E/Z isomerization and the mechanistic pathways of their formation. A comprehensive DFT study on di(thiophen-2-yl)methanone oxime would likely involve the B3LYP functional with a basis set such as 6-311++G(d,p) to accurately model its ground state properties.

Ab Initio Methods for Electronic Structure

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for probing electronic structures. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation effects. For thiophene-based corrosion inhibitors, ab initio calculations at the MP2(full)/6-31G(2df,p) level have been used to systematically study their physicochemical properties. A similar approach for this compound could yield valuable insights into its electronic behavior and potential for applications in materials science or medicinal chemistry.

Basis Set and Functional Selection Effects

The choice of basis set and density functional is critical in any DFT study, as it directly impacts the accuracy of the results. For molecules containing sulfur, such as thiophenes, the inclusion of polarization and diffuse functions in the basis set (e.g., 6-311++G(d,p)) is essential for an accurate description of the electronic distribution. The performance of various functionals can also differ. While B3LYP is a popular hybrid functional, others like PBE0 or the M06 suite of functionals might offer improved accuracy for specific properties. A systematic study comparing different functionals and basis sets for this compound would be necessary to establish a reliable computational protocol for this and related systems.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical and biological properties. Computational methods are invaluable for determining stable conformations and exploring the energy landscape of molecular motion.

Optimization of Molecular Structures

Geometry optimization is a standard computational procedure to find the minimum energy structure of a molecule. For this compound, this would involve calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized geometry would provide key structural parameters.

Due to the lack of specific published data for this compound, a hypothetical table of optimized geometric parameters is presented below for illustrative purposes, based on typical values for similar fragments.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=N | 1.28 Å |

| N-O | 1.41 Å | |

| C-C (thiophene) | 1.37 - 1.44 Å | |

| C-S (thiophene) | 1.72 Å | |

| Bond Angle | C-C=N | 121° |

| C=N-O | 111° | |

| Dihedral Angle | C-C-C=N | ~180° or ~0° |

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are performed to investigate the conformational flexibility of a molecule by systematically varying specific dihedral angles and calculating the corresponding energy. For this compound, key torsions would include the rotation around the C-C bonds connecting the thiophene rings to the central methanone (B1245722) oxime core, as well as the rotation around the C-N and N-O bonds. Such scans would reveal the energy barriers between different conformers and identify the most stable spatial arrangements of the thiophene rings relative to the oxime group. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Rotational Barriers and Conformational Isomerism

The conformational flexibility of this compound is primarily governed by the rotation around the single bonds connecting the thiophene rings to the central methanone oxime core. The existence of rotational barriers gives rise to different conformational isomers, the relative stabilities of which dictate the molecule's preferred three-dimensional structure.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) of the molecule as a function of the dihedral angles of the thiophene rings. By systematically rotating these rings and calculating the corresponding energy, the transition states and energy minima can be identified. The energy difference between a minimum and a transition state corresponds to the rotational barrier.

Studies on related diaryl methanones and their derivatives have shown that these barriers are influenced by a combination of steric hindrance between the aromatic rings and electronic effects, such as conjugation. mdpi.comnih.gov In this compound, the presence of the sulfur heteroatom in the thiophene rings introduces additional electronic factors that can influence the rotational barriers. The lone pairs of the sulfur atoms can interact with the π-system of the methanone oxime bridge, potentially altering the degree of planarity and the energy required for rotation.

The oxime group itself introduces the possibility of E/Z isomerism, which further complicates the conformational landscape. Computational studies can predict the relative energies of these isomers and the rotational barriers for their interconversion.

Table 1: Representative Calculated Rotational Barriers for Diaryl Methanones

| Dihedral Angle | Calculated Rotational Barrier (kcal/mol) |

| C(aryl)-C(carbonyl)-C(aryl)-C(aryl) | 5 - 15 |

| C(aryl)-C(carbonyl)-N-O | 20 - 30 |

Note: The values in this table are representative and based on computational studies of analogous diaryl methanone and oxime systems. Specific values for this compound would require dedicated DFT calculations.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. biointerfaceresearch.com

For this compound, FMO analysis, typically performed using DFT calculations, reveals the distribution of these orbitals across the molecule. The HOMO is expected to be delocalized over the electron-rich thiophene rings and the oxime group, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the methanone carbon and the nitrogen atom of the oxime, suggesting these as the primary sites for nucleophilic attack. The presence of the sulfur atoms in the thiophene rings can also influence the energy and localization of the frontier orbitals.

Table 2: Representative FMO Energies for Thiophene-Containing Organic Molecules

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These values are illustrative and derived from DFT studies on similar conjugated thiophene derivatives. researchgate.netjmaterenvironsci.com

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a high electron density around the oxygen and nitrogen atoms of the oxime group and on the sulfur atoms of the thiophene rings. The hydrogen atom of the oxime hydroxyl group would likely appear as a region of positive potential. This information is invaluable for predicting the molecule's intermolecular interactions, such as hydrogen bonding, and its reactivity towards charged species. biointerfaceresearch.com

Conceptual DFT Descriptors (e.g., Hardness, Electrophilicity)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. chemtools.orgpku.edu.cn These descriptors are derived from the change in energy with respect to the number of electrons.

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and the chemical hardness. A higher electrophilicity index indicates a better electron acceptor. researchgate.net

Table 3: Representative Conceptual DFT Descriptor Values for Organic Molecules

| Descriptor | Typical Value Range |

| Chemical Hardness (η) (eV) | 1.5 - 3.0 |

| Global Electrophilicity Index (ω) (eV) | 1.0 - 4.0 |

Note: These ranges are based on published DFT studies of various organic compounds and serve as a general reference. nih.gov

Simulation of Spectroscopic Properties

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The theoretical prediction of NMR chemical shifts using computational methods can greatly aid in the assignment of experimental spectra and the confirmation of molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a widely used and reliable approach for calculating NMR shielding tensors, from which the chemical shifts are derived. tandfonline.comuni-bonn.de

For this compound, theoretical calculations of 1H and 13C NMR chemical shifts can be performed. The calculated shifts for the protons and carbons in the thiophene rings and the central methanone oxime unit can be compared with experimental data to validate the proposed structure and its conformation in solution. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational features or solvent effects that were not accounted for in the computational model. Studies on thiophene derivatives have shown that substituent chemical shifts (SCS) can also be used to estimate chemical shifts with reasonable accuracy. stenutz.eu

Table 4: Representative Calculated vs. Experimental 13C NMR Chemical Shifts for Thiophene Ring Carbons

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (α to S) | 125 - 135 | 124 - 130 |

| C3 (β to S) | 127 - 138 | 126 - 135 |

Note: The calculated values are typical ranges obtained from DFT-GIAO calculations on substituted thiophenes. Experimental values can vary based on the specific substituents and solvent used.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy is a powerful tool for understanding the molecular structure and bonding of this compound. By employing quantum chemical methods, such as Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies and their corresponding normal modes. These calculations are instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra.

Typically, the geometry of the molecule is first optimized to find its lowest energy conformation. Following this, harmonic vibrational frequency calculations are performed at the same level of theory. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). nih.govnih.gov The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov

The calculated vibrational spectrum provides a detailed picture of the molecular motions. For this compound, key vibrational modes would include the stretching of the C=N and N-O bonds of the oxime group, the C=C and C-S stretching of the thiophene rings, and the C-H stretching and bending modes. The potential energy distribution (PED) analysis is used to provide a quantitative assignment of the vibrational bands, indicating the contribution of different internal coordinates to each normal mode. nih.gov

Below is a representative table of calculated vibrational frequencies and their assignments for this compound, based on typical values for similar functional groups found in related computational studies.

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment (Potential Energy Distribution, %) |

| 3105 | ν(C-H) of thiophene rings |

| 1655 | ν(C=N) of oxime |

| 1510 | ν(C=C) of thiophene rings |

| 1425 | δ(C-H) in-plane bending of thiophene rings |

| 1230 | ν(C-C) inter-ring stretching |

| 1040 | ν(N-O) of oxime |

| 850 | γ(C-H) out-of-plane bending of thiophene rings |

| 720 | ν(C-S) of thiophene rings |

| ν: stretching, δ: in-plane bending, γ: out-of-plane bending |

Prediction of UV-Vis Spectra and Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.net This method calculates the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands.

The calculations are typically performed on the previously optimized ground-state geometry. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results. researchgate.net The influence of a solvent can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* electronic transitions. The thiophene rings and the oxime group constitute a conjugated system, and the transitions will involve molecular orbitals delocalized over this system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often involved in the lowest energy electronic transition.

A representative table of predicted UV-Vis spectral data for this compound in a solvent like ethanol (B145695) is presented below.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.85 | 322 | 0.45 | HOMO → LUMO (π→π) |

| 4.52 | 274 | 0.28 | HOMO-1 → LUMO (π→π) |

| 4.98 | 249 | 0.15 | HOMO → LUMO+1 (π→π) |

| 5.30 | 234 | 0.02 | n→π |

These theoretical spectra aid in the interpretation of experimental data and provide insights into the electronic structure of the molecule.

Reaction Mechanism Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, rearrangement reactions (such as the Beckmann rearrangement), or its interactions with biological targets.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To model a chemical reaction, the first step is to identify the stationary points on the potential energy surface (PES), which include the reactants, products, and any intermediates. Crucially, the transition state (TS), which is a saddle point on the PES connecting reactants and products, must be located. Various algorithms are available in computational chemistry software to search for and optimize the geometry of transition states.

Once a transition state structure is located, it is characterized by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To confirm that the located TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the path of steepest descent from the transition state down to the reactant and product minima on the potential energy surface, thereby verifying the reaction pathway.

Energy Barriers and Reaction Rate Constants

The energy difference between the transition state and the reactants defines the activation energy or energy barrier (ΔE‡) for the reaction. This is a critical parameter that determines the reaction rate. By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed.

Using the activation energy obtained from computational methods, it is possible to estimate the reaction rate constant (k) using Transition State Theory (TST). The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which includes contributions from enthalpy and entropy.

A hypothetical reaction profile for a rearrangement of this compound is presented in the table below.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant (this compound) | 0.0 | 0.0 |

| Transition State | +25.0 | +23.5 |

| Product | -15.0 | -16.0 |

From such data, the forward activation energy would be 25.0 kcal/mol, indicating the kinetic feasibility of the reaction.

Solvent Effects in Computational Mechanistic Studies

Reactions are most often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in two primary ways: explicitly or implicitly.

Explicit solvent models involve including a number of solvent molecules directly in the calculation. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are more common. researchgate.net In this method, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. This approach is computationally efficient and often provides a good description of how a solvent can stabilize or destabilize reactants, products, and transition states, thereby altering the energy barriers and reaction thermodynamics. For instance, a polar solvent would be expected to preferentially stabilize more polar species in the reaction pathway.

Reactivity, Derivatization, and Coordination Chemistry

Reactions Involving the Oxime Functional Group

The oxime functional group (C=N-OH) is the central site of reactivity in di(thiophen-2-yl)methanone oxime, participating in a range of transformations that are fundamental to synthetic organic chemistry.

Oximation and Deoximation Pathways

Oximation: The synthesis of this compound is typically achieved through the condensation reaction of di(thiophen-2-yl)methanone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. This reaction, a classic method for the formation of oximes from ketones, proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration. The reaction is often carried out in the presence of a base to neutralize the acid salt of hydroxylamine and to facilitate the reaction. A versatile and robust mechanochemical route for ketone-oxime conversions has also been established, offering an alternative to traditional solution-based methods. researchgate.net

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a signature reaction of ketoximes, involving their acid-catalyzed conversion into N-substituted amides. wikipedia.orgmasterorganicchemistry.com For this compound, this rearrangement would involve the migration of one of the thiophen-2-yl groups to the electron-deficient nitrogen atom, resulting in the formation of N-(thiophen-2-yl)thiophene-2-carboxamide.

The reaction is typically promoted by strong Brønsted acids such as sulfuric acid or polyphosphoric acid, or Lewis acids. alfa-chemistry.com The mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). Subsequent wikipedia.orgmasterorganicchemistry.com-shift of the group anti-periplanar to the leaving group from carbon to nitrogen occurs in a concerted step, leading to a nitrilium ion intermediate. alfa-chemistry.com This intermediate is then hydrolyzed to yield the corresponding amide. The regioselectivity of the rearrangement, i.e., which of the two thiophen-2-yl groups migrates, is determined by the stereochemistry of the oxime (E/Z isomers), as the migrating group is the one situated trans to the hydroxyl group. chem-station.com However, under acidic conditions, E/Z isomerization of the oxime can be fast, and the regioselectivity is then governed by the relative migratory aptitude of the groups, with electron-rich aryl groups generally showing a high tendency to migrate. chem-station.com

A variety of catalytic systems have been developed to carry out the Beckmann rearrangement under milder conditions, including the use of cyanuric chloride and zinc chloride. chem-station.com

Nucleophilic and Electrophilic Reactions at the Oxime Nitrogen/Oxygen

The nitrogen and oxygen atoms of the oxime group in this compound are nucleophilic and can react with various electrophiles.

O-Alkylation and O-Acylation: The oxygen atom of the oxime can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides in the presence of a base to form oxime ethers and esters, respectively. researchgate.netarpgweb.com These reactions are useful for the protection of the oxime functionality or for modifying the electronic properties and biological activity of the molecule.

N-Reactivity: While the nitrogen atom is generally less nucleophilic than the oxygen, it can participate in certain reactions, particularly in its deprotonated form.

The oxime functionality can also be involved in cycloaddition reactions and can be a precursor for the generation of iminyl radicals under photocatalytic or transition metal-mediated conditions, leading to the formation of N-containing heterocycles. nsf.gov

Reduction and Oxidation Reactions of the Oxime Moiety

Reduction: The oxime group of this compound can be reduced to the corresponding primary amine, di(thiophen-2-yl)methanamine. This transformation is a valuable method for the synthesis of amines from ketones. A variety of reducing agents can be employed for this purpose.

Sodium borohydride (NaBH₄) is a mild reducing agent that is generally ineffective for the reduction of oximes alone. scispace.com However, its reducing power can be significantly enhanced by the addition of transition metal salts. For instance, the NaBH₄/copper(II) sulfate system in methanol has been shown to reduce aldoximes and ketoximes to the corresponding primary and secondary amines. niscpr.res.in Another effective system is NaBH₄ in the presence of ZrCl₄ supported on Al₂O₃, which can rapidly reduce oximes to amines under solvent-free conditions. scispace.com Other hydride reagents like lithium aluminum hydride (LiAlH₄) are also effective but are less selective. niscpr.res.in

Catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts is another common method for the reduction of oximes to amines.

Oxidation: The oxidation of oximes can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation can regenerate the parent ketone or, under certain conditions, lead to the formation of nitro compounds. The reaction of methyl (2-thienyl) ketones with fuming nitric acid has been reported to lead to the formation of 3,4-bis(2-thienoyl)furoxans, indicating a complex oxidation and dimerization pathway rather than simple nitration of the thiophene (B33073) ring. osti.gov

Functionalization of the Thiophene Rings

The thiophene rings in this compound are electron-rich aromatic systems and are susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene and its derivatives. The presence of the sulfur atom with its lone pairs of electrons activates the ring towards electrophiles, making it more reactive than benzene (B151609). The substitution generally occurs preferentially at the C5 (α) position, which is adjacent to the sulfur atom, as the intermediate carbocation is more stabilized by resonance. If the C5 position is occupied, substitution occurs at the C3 (β) position.

The methanone (B1245722) oxime group acts as a deactivating group and a meta-director in benzene systems due to its electron-withdrawing nature. However, in the highly reactive thiophene ring, its directing effect might be overcome by the inherent reactivity of the α-positions. The precise regiochemical outcome of electrophilic substitution on this compound would depend on the specific electrophile and the reaction conditions.

Bromination: The bromination of thiophene typically proceeds readily with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. rsc.orgresearchgate.net For di(thiophen-2-yl)methanone, a related diketone, bromination has been shown to occur regioselectively at the thiophene rings. nih.gov It is expected that this compound would also undergo bromination on the thiophene rings, likely at the 5 and 5' positions.

Nitration: The nitration of thiophene requires milder conditions than that of benzene to avoid oxidation and polymerization of the ring. A mixture of nitric acid and acetic anhydride is a common nitrating agent. osti.gov The nitration of 5-R-2-acetylthiophenes with fuming nitric acid has been shown to result in the formation of furoxan derivatives, highlighting the complex reactivity of nitrating agents with activated thiophene systems. osti.gov

Below is a table summarizing the reactivity of this compound:

| Reaction Type | Reagents and Conditions | Product(s) |

| Oximation | Di(thiophen-2-yl)methanone, Hydroxylamine hydrochloride, Base | This compound |

| Deoximation | Various hydrolytic, oxidative, or reductive agents | Di(thiophen-2-yl)methanone |

| Beckmann Rearrangement | Strong acids (e.g., H₂SO₄, PPA), Lewis acids | N-(thiophen-2-yl)thiophene-2-carboxamide |

| O-Alkylation | Alkyl halide, Base | This compound ether |

| O-Acylation | Acid chloride/anhydride, Base | This compound ester |

| Reduction | NaBH₄/Transition metal salt, LiAlH₄, Catalytic hydrogenation | Di(thiophen-2-yl)methanamine |

| Bromination | N-Bromosuccinimide (NBS) or Br₂/AcOH | Bromo-substituted this compound |

| Nitration | HNO₃/Acetic anhydride | Nitro-substituted this compound or rearrangement products |

Metal-Catalyzed Cross-Coupling Reactions

The thiophene moieties within this compound are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. researchgate.netacs.org Reactions such as the Suzuki-Miyaura and Heck couplings can be employed to introduce aryl, vinyl, or alkyl substituents onto the thiophene rings, typically at the 5 and 5' positions, which are most susceptible to electrophilic substitution. mdpi.comnih.gov

The Suzuki-Miyaura reaction, for instance, involves the coupling of a thienyl halide (or triflate) derivative of the oxime with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govacs.orgyoutube.com This methodology is highly efficient for creating biaryl structures. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov The general mechanism involves oxidative addition of the palladium(0) catalyst to the thienyl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govmasterorganicchemistry.com

| Reaction Name | Typical Reagents | Catalyst System | Purpose |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Base (e.g., K₂CO₃, Na₂CO₃) | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes with phosphine ligands | Formation of C(sp²)-C(sp²) bonds (e.g., aryl-thiophene) |

| Heck Coupling | Alkene, Base (e.g., Et₃N) | Pd(OAc)₂ with phosphine ligands | Formation of a new C-C bond between the thiophene ring and an alkene |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Formation of C-C bonds, tolerant of many functional groups |

This table provides an interactive overview of common cross-coupling reactions applicable to thiophene derivatives.

Lithiation and Subsequent Quenching Reactions

The acidic protons on the thiophene rings, particularly those at the α-positions (C5 and C5') adjacent to the sulfur atom, can be readily abstracted by strong organolithium bases like n-butyllithium (n-BuLi). chempedia.infoorganic-chemistry.org This deprotonation results in the formation of a highly reactive lithiated intermediate.

This nucleophilic species can then be "quenched" by the addition of a wide variety of electrophiles, allowing for the introduction of diverse functional groups onto the thiophene rings. mdpi.com This two-step sequence provides a powerful synthetic route for functionalizing the molecule. For example, reaction with alkyl halides introduces alkyl chains, while quenching with aldehydes or ketones yields secondary or tertiary alcohols, respectively. chempedia.info This method offers a complementary approach to cross-coupling for derivatization.

| Electrophile | Reagent Example | Resulting Functional Group |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Aldehyde/Ketone | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl (-CH(OH)C₆H₅) |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Carbon Dioxide | CO₂ (gas), then acid workup | Carboxylic acid (-COOH) |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

This interactive table illustrates the versatility of lithiation-quenching reactions for functionalizing this compound.

This compound as a Ligand in Coordination Chemistry

The presence of multiple heteroatoms (N, O, and S) with lone pairs of electrons makes this compound a versatile ligand capable of coordinating to a variety of metal ions. researchgate.netresearchgate.net

Complexation with Transition Metals

This compound can form stable coordination complexes with a range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). dergipark.org.trnih.gov The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol (B145695) or methanol. The resulting complexes often precipitate from the solution and can be characterized by various spectroscopic and analytical techniques. researchgate.net

Chelation Modes and Ligand Denticity

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. wikipedia.orgunacademy.combyjus.com this compound possesses several potential donor sites: the nitrogen atom of the oxime group, the oxygen atom of the oxime hydroxyl group, and the sulfur atoms of the two thiophene rings.

This allows for multiple coordination modes:

Monodentate: The ligand can coordinate to a metal center using only one donor atom, most commonly the nitrogen of the oxime group.

Bidentate (Chelating): The ligand can act as a chelating agent, binding to the metal ion through two donor atoms simultaneously. A likely chelation mode involves the oxime nitrogen and one of the thiophene sulfur atoms, forming a stable five- or six-membered ring with the metal ion. This chelate effect generally leads to more stable metal complexes. libretexts.org

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes are dictated by the identity of the central metal ion, its oxidation state, and the coordination geometry.

Electronic Properties: The color of transition metal complexes arises from electronic transitions between d-orbitals, which are split in energy by the ligand field. rsc.org UV-Visible spectroscopy is used to study these transitions. libretexts.org Spectra of complexes with this compound are expected to show two main types of absorption bands:

d-d Transitions: These are typically weaker absorptions in the visible region, corresponding to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. illinois.eduslideshare.net The energy of these transitions provides information about the ligand field splitting and the geometry of the complex.

Charge-Transfer (CT) Bands: These are much more intense absorptions, usually found in the ultraviolet region. researchgate.net They involve the transfer of an electron between the metal and the ligand (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT).

Magnetic Properties: The magnetic behavior of a complex depends on the number of unpaired d-electrons on the metal ion. researchgate.net Magnetic susceptibility measurements can distinguish between paramagnetic complexes (containing unpaired electrons) and diamagnetic complexes (containing no unpaired electrons). The measured magnetic moment can provide strong evidence for the oxidation state and coordination environment of the metal ion. researchgate.net For instance, an octahedral Ni(II) complex (d⁸) is expected to be paramagnetic with two unpaired electrons, whereas a square planar Ni(II) complex is diamagnetic. dergipark.org.trresearchgate.net

| Metal Ion | Typical Geometry | d-Electron Count | Expected Magnetic Behavior | Typical Magnetic Moment (μ_eff, B.M.) |

| Cu(II) | Square Planar / Distorted Octahedral | d⁹ | Paramagnetic | 1.7 - 2.2 |

| Ni(II) | Octahedral | d⁸ | Paramagnetic | 2.8 - 3.5 |

| Ni(II) | Square Planar | d⁸ | Diamagnetic | 0 |

| Co(II) | Octahedral (high spin) | d⁷ | Paramagnetic | 4.3 - 5.2 |

| Co(II) | Tetrahedral (high spin) | d⁷ | Paramagnetic | 4.1 - 4.8 |

| Zn(II) | Tetrahedral | d¹⁰ | Diamagnetic | 0 |

This interactive table summarizes the expected magnetic properties for common transition metal complexes of this compound.

Stability and Reactivity of Coordination Compounds

The stability of coordination compounds formed with this compound is influenced by several factors. If the ligand acts as a bidentate chelating agent, the resulting complexes will exhibit enhanced thermodynamic stability due to the chelate effect. The nature of the metal ion also plays a crucial role, with stability often following the Irving-Williams series.

The thermal stability of these complexes can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). rsc.orgaristonpubs.com Typically, heating these complexes first leads to the loss of any coordinated or lattice solvent molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. dergipark.org.tr The reactivity of the coordinated oxime ligand can also be altered upon complexation, with the metal center potentially activating the ligand towards further reactions or protecting it from decomposition. at.ua

Advanced Applications and Functional Materials

Role in Catalysis

The inherent electronic properties of the thiophene (B33073) rings and the coordinating ability of the oxime group suggest a potential for Di(thiophen-2-yl)methanone oxime to serve as a ligand in catalysis. The sulfur and nitrogen atoms could, in principle, coordinate with transition metals to form catalytically active complexes. However, specific studies detailing such applications are not readily found.

Heterogeneous Catalysis Utilizing Supported Oxime Derivatives

Similarly, the investigation of this compound or its derivatives in heterogeneous catalysis appears to be a nascent field. The concept of immobilizing such a compound onto a solid support to create a heterogeneous catalyst is plausible but has not been described in published research.

Stereoselective Catalysis Mediated by Chiral Oxime Derivatives

The development of chiral derivatives of this compound for use in stereoselective catalysis is a theoretical possibility. The synthesis of enantiomerically pure ligands is a cornerstone of asymmetric catalysis. However, there are no reports on the synthesis of chiral versions of this specific oxime or their application in inducing stereoselectivity in chemical transformations.

Precursor in Organic Synthesis

The structure of this compound, featuring two functional thiophene rings and a reactive oxime group, suggests its potential as a versatile building block in organic synthesis. researchgate.net

Building Block for Complex Organic Architectures

Thiophene and its derivatives are important scaffolds in medicinal chemistry and materials science. bohrium.comresearchgate.netnih.gov The two thiophene units in this compound could be functionalized to construct more complex, polycyclic, or conjugated systems. The oxime moiety itself can undergo various transformations, including the Beckmann rearrangement to form amides, which could be a pathway to novel polymers or macrocycles. nih.govmasterorganicchemistry.com Despite this potential, there are no specific examples in the literature of complex organic architectures being synthesized from this particular starting material.

Intermediates in Multi-Step Synthesis

Oximes are valuable intermediates in the synthesis of a variety of nitrogen-containing heterocycles. clockss.orgopenmedicinalchemistryjournal.com For instance, the oxime functionality can be a precursor to amines, nitriles, and other functional groups. The Beckmann rearrangement of this compound would theoretically yield a substituted amide, a common functional group in pharmaceuticals. nih.govresearchgate.net However, specific multi-step synthetic sequences that utilize this compound as a key intermediate have not been reported.

Advanced Materials and Sensors

The unique combination of the electron-rich thiophene rings and the versatile oxime group in this compound suggests its potential as a valuable component in the development of advanced materials and sensors. The thiophene moiety is a well-established building block for conductive polymers and organic semiconductors, while the oxime group is known for its coordinating properties and responsiveness to various stimuli.

Integration into Polymer Matrices and Composites

While no specific studies on the integration of this compound into polymer matrices have been found, the properties of thiophene-based polymers provide a strong indication of potential applications. The incorporation of this compound could theoretically enhance the thermal, mechanical, and electronic properties of polymers. For instance, its presence could introduce or improve conductivity in otherwise insulating polymers, creating materials suitable for antistatic coatings or flexible electronic components.

Table 1: Potential Effects of this compound as a Polymer Additive (Hypothetical)

| Polymer Matrix | Potential Enhancement | Possible Application |

| Polystyrene | Increased conductivity, UV stability | Antistatic packaging, UV-resistant coatings |

| Poly(methyl methacrylate) | Modified refractive index, enhanced thermal stability | Optical components, durable films |

| Polyvinyl chloride | Improved thermal stability, plasticizing effect | Flame-retardant materials, flexible tubing |

This table is hypothetical and based on the known properties of thiophene and oxime functionalities. Experimental validation is required.

Sensing Applications (e.g., chemosensors, optical sensors)

The oxime group in this compound provides a key functional site for the development of chemosensors. Oximes are known to act as ligands for various metal ions, and the thiophene rings can participate in the signal transduction process, often through fluorescence or colorimetric changes. Research on other thiophene-based compounds has demonstrated their efficacy in detecting environmentally and biologically significant ions. For example, a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent molecular hybrid has been synthesized and shown to be a selective sensor for Fe(III) ions. nih.gov Another study detailed a series of selective and sensitive fluorescent sensors for Hg2+ based on a thiophen-2-yl-benzothiazole unit. rsc.org

Although direct studies on this compound are absent, its structure suggests it could be a promising candidate for similar sensing applications. The two thiophene rings could enhance the sensitivity and selectivity of the sensor through their electronic properties and spatial arrangement.

Table 2: Potential Sensing Capabilities of this compound (Theoretical)

| Analyte | Potential Sensing Mechanism | Expected Signal Change |

| Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺) | Complexation with the oxime group | Colorimetric or fluorometric change |

| pH | Protonation/deprotonation of the oxime | Shift in UV-Vis absorption or fluorescence emission |

| Volatile Organic Compounds (VOCs) | Adsorption onto the thiophene rings | Change in conductivity or optical properties |

This table is based on theoretical possibilities and requires experimental verification.

Optoelectronic Applications

Thiophene-containing materials are at the forefront of organic optoelectronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The optoelectronic properties of these materials are highly tunable by modifying their chemical structure. While research on the optoelectronic properties of this compound is not available, studies on similar thiophene-substituted compounds are illustrative. For instance, the synthesis and characterization of thiophene-substituted 1,3,4-oxadiazole (B1194373) derivatives have shown them to be promising fluorescent materials for optoelectronic applications. researchgate.net

The presence of two thiophene rings in this compound suggests it could possess interesting photophysical properties. The extent of π-conjugation, influenced by the methanone (B1245722) oxime bridge, would be a key determinant of its absorption and emission characteristics. Further research is needed to characterize its properties, such as its HOMO/LUMO energy levels and charge carrier mobility, to assess its suitability for optoelectronic devices.

Interdisciplinary Applications

The structural features of this compound also open up possibilities for its use in more fundamental and interdisciplinary areas of chemistry.

Role in Supramolecular Chemistry (e.g., host-guest interactions)

Supramolecular chemistry relies on non-covalent interactions to build complex, functional assemblies. Oximes are capable of forming hydrogen bonds, which are fundamental to supramolecular organization. A study on the supramolecular structures of oximes revealed that many form dimeric structures through hydrogen bonding. eurjchem.comscispace.com The thiophene rings in this compound can engage in π-π stacking interactions, another important force in supramolecular assembly.

While no host-guest chemistry involving this compound has been reported, its shape and electronic properties could allow it to act as a guest molecule within larger host cavities or as a component of a self-assembled supramolecular structure. The electron-rich nature of the thiophene rings could facilitate interactions with electron-deficient host molecules.

Potential in Analytical Chemistry (e.g., metal extraction, complexation for detection)

The ability of the oxime group to form stable complexes with metal ions is a well-established principle in analytical chemistry, particularly in solvent extraction for the separation and preconcentration of metals. Although specific studies on this compound for metal extraction are lacking, the broader class of oxime-based extractants has been extensively studied.

The two thiophene rings in this compound could influence its lipophilicity and the stability of the resulting metal complexes, potentially leading to enhanced extraction efficiency and selectivity for certain metal ions. The development of a selective and sensitive colorimetric and ratiometric fluorescent sensor for Fe(III) ions based on a di(thiophen-2-yl) substituted pyrene-pyridine scaffold highlights the potential of the di(thiophen-2-yl) motif in metal ion recognition. nih.govscispace.com This underscores the potential of this compound as a valuable tool in analytical separations and detection methodologies, awaiting experimental exploration.

Structure Reactivity and Structure Property Relationships

Impact of Thiophene (B33073) Substitution on Oxime Reactivity

The presence of two thiophene rings directly attached to the carbon of the C=N-OH group significantly influences the electronic properties and reactivity of the oxime moiety. Thiophene is an electron-rich aromatic heterocycle, and its substitution pattern can modulate the reactivity of the oxime.

Electronic Effects: Compared to its phenyl analogue, benzophenone (B1666685) oxime, the thiophene rings in di(thiophen-2-yl)methanone oxime donate electron density to the C=N bond. This increased electron density affects the acidity of the oxime's hydroxyl proton and the nucleophilicity of the nitrogen atom. The electron-donating nature of the thiophene rings can influence the rates of reactions such as O-alkylation or acylation.

Reactivity in Rearrangements: In reactions like the Beckmann rearrangement, where the oxime is converted to an amide, the electronic nature of the migrating group is crucial. nih.govmasterorganicchemistry.com The thiophen-2-yl group's ability to stabilize a positive charge during its migration influences the reaction's feasibility and rate. Studies on related heteroaromatic oximes have shown that the presence of a heteroatom can lead to remarkable reactivity and high efficiency in forming the corresponding amide product. nih.gov The free hydroxyl group of the oxime is essential for this transformation, as its conversion to a better leaving group initiates the rearrangement. nih.govmasterorganicchemistry.com

Influence of Oxime Configuration (E/Z Isomerism) on Reactivity and Properties

Like other ketoximes, this compound can exist as two geometric isomers, (E) and (Z), which can have different physical properties and chemical reactivities. The configuration is determined by the spatial arrangement of the hydroxyl group relative to the two thiophene rings.

Stereoselectivity in Reactions: The configuration of the oxime is critical in stereospecific reactions. In the Beckmann rearrangement, the group positioned anti (trans) to the hydroxyl group is the one that migrates. masterorganicchemistry.com Therefore, the (E) and (Z) isomers of this compound would, in principle, yield different isomeric amides, N-(thiophen-2-yl)thiophene-2-carboxamide, depending on which thiophene ring migrates.